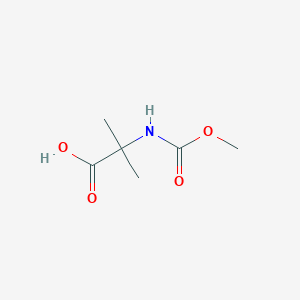

2-((Methoxycarbonyl)amino)-2-methylpropanoic acid

Description

BenchChem offers high-quality 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(methoxycarbonylamino)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-6(2,4(8)9)7-5(10)11-3/h1-3H3,(H,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSBWCLCEYQKPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91826-96-9 | |

| Record name | 2-[(methoxycarbonyl)amino]-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Implementation of 2-((Methoxycarbonyl)amino)-2-methylpropanoic Acid in Advanced Peptidomimetics

The following technical guide details the role, synthesis, and application of 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid (N-Moc-Aib) in the field of peptidomimetics.

Executive Summary

2-((Methoxycarbonyl)amino)-2-methylpropanoic acid , commonly referred to as N-Moc-Aib , represents a critical convergence of two powerful structural motifs in drug design: the

For researchers in drug discovery, this moiety is not merely a building block but a functional tool used to:

-

Enforce Helicity: The gem-dimethyl group induces strong

-helical or -

Block Proteolysis: The non-proteinogenic core renders the peptide bond resistant to enzymatic cleavage.

-

Modulate Physicochemical Properties: The methoxycarbonyl (Moc) group provides a metabolically stable N-cap that balances lipophilicity with hydrogen-bonding capability, distinct from standard acetyl or bulky Fmoc groups.

Structural Mechanics & Pharmacophore Logic

The Aib Core: Conformational Constraint

The core of the molecule is

-

Thorpe-Ingold Effect: The steric bulk of the gem-dimethyl groups restricts the rotation of the

and -

Helical Induction: This restriction drastically reduces the entropic penalty of folding, forcing the peptide backbone into a tight right-handed helix (typically a

-helix in short oligomers and an -

Thermodynamic Consequence: Incorporation of a single Aib residue can nucleate helix formation in an otherwise unstructured peptide chain.

The Moc Cap: N-Terminal Engineering

The Methoxycarbonyl (Moc) group (

-

Metabolic Shielding: Unlike a free amine (

), which is a primary target for aminopeptidases, the carbamate linkage is resistant to hydrolysis. -

Electronic Properties: The carbonyl oxygen acts as a hydrogen bond acceptor, while the amide proton (if unsubstituted) remains a donor. This is critical for maintaining the H-bond network required for helix stability at the N-terminus.

-

Size & Polarity: The Moc group is smaller than the bulky Fluorenylmethoxycarbonyl (Fmoc) and Benzyloxycarbonyl (Cbz) groups, reducing steric clash with receptor pockets while offering different solubility profiles compared to the hydrophobic Acetyl (Ac) cap.

Comparative Analysis of N-Caps

| Feature | Methoxycarbonyl (Moc) | Acetyl (Ac) | Fmoc |

| Molecular Weight | ~59 Da (added mass) | ~43 Da (added mass) | ~222 Da (added mass) |

| Steric Bulk | Low | Very Low | High |

| Lipophilicity | Moderate | Moderate | High |

| Metabolic Stability | High (Carbamate) | High (Amide) | High (Carbamate) |

| Primary Use | Drug Design / Prodrugs | Natural Capping | Synthesis Protection |

Experimental Protocols: Synthesis & Incorporation

Synthesis of N-Moc-Aib-OH

Objective: Isolate the N-protected building block from free Aib.

Reagents:

- -Aminoisobutyric acid (Aib-OH)

-

Methyl Chloroformate (

) or Dimethyl Dicarbonate -

Sodium Hydroxide (

), -

Dioxane/Water solvent system

Protocol:

-

Dissolution: Dissolve Aib-OH (

) in -

Basification: Cool to

and adjust pH to -

Acylation: Dropwise add Methyl Chloroformate (

, -

Reaction: Stir at

for 1 hour, then warm to room temperature (RT) for 2 hours. -

Workup: Wash the basic solution with diethyl ether (to remove unreacted electrophile). Acidify the aqueous layer to pH

with -

Extraction: Extract with Ethyl Acetate (

). Dry over -

Yield: Expect a white crystalline solid.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The gem-dimethyl group of Aib creates significant steric hindrance, making it difficult to couple to the N-terminus of a growing chain and onto the Aib amine.

Coupling Protocol (Moc-Aib to Resin-Peptide):

-

Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or Oxyma Pure/DIC . Standard HBTU/HOBt is often insufficient.

-

Stoichiometry: Use

equivalents of N-Moc-Aib-OH and coupling agent. -

Conditions:

-

Microwave:

for 10 minutes (Recommended). -

Manual: Double coupling (

hours) at RT is required if microwave is unavailable.

-

-

Monitoring: Use the Chloranil test (sensitive for secondary amines/sterically hindered amines) rather than the Kaiser test to check for completion.

Mechanistic Visualization

The following diagram illustrates the pathway from the raw building block to the stabilized helical peptidomimetic, highlighting the steric forces involved.

Caption: The N-Moc-Aib moiety leverages the Thorpe-Ingold effect to force helical folding while the Moc cap prevents N-terminal degradation, synergistically enhancing peptide stability.

Functional Applications in Drug Discovery[1]

Peptaibols and Antimicrobial Mimetics

Natural "peptaibols" (e.g., Alamethicin) are fungal peptides rich in Aib that form transmembrane pores. Researchers use N-Moc-Aib to synthesize synthetic analogs of these peptides. The Moc group mimics the acetyl cap found in nature but allows for finer tuning of solubility, essential for creating amphipathic helices that disrupt bacterial membranes without lysing host cells.

Foldamers and PPI Inhibitors

Protein-Protein Interactions (PPIs) often involve large helical interfaces. Small molecules fail to cover this surface area.

-

Strategy: Use a short peptide sequence (6-10 residues).

-

Problem: Short peptides are floppy and unstructured in solution.

-

Solution: Insert N-Moc-Aib at the N-terminus or

positions. The Aib nucleates the helix, and the Moc cap prevents unraveling at the N-terminus, presenting a rigid "hot spot" surface to the target protein.

Enzyme Inhibitors (Elastase & Proteasome)

Aib derivatives are frequently used in inhibitors of serine proteases (e.g., Human Neutrophil Elastase). The rigid shape of Aib fits into the

References

-

Toniolo, C., et al. (2001). Structure and conformation of the (alpha-Me)Val and (alpha-Me)Leu residues. Journal of Peptide Science . Link

-

Moretto, A., et al. (2008). Pegylation of Aib-based peptide helices. Journal of the American Chemical Society . Link

-

Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols. Journal of Peptide Research . Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews . Link

- Clayden, J., et al. (2009). Foldamers: Chemistry of the shapes of molecules. Wiley-VCH. (General reference for Aib foldamers).

Methodological & Application

Application Note: Crystallization Strategies for Moc-Aib Containing Peptides

Introduction & Structural Rationale

The crystallization of peptides containing

For researchers working with Moc-Aib sequences (where Moc = Methoxycarbonyl), the crystallization challenge is distinct. The Moc group (

Scientific Premise: Successful crystallization of Moc-Aib peptides relies on exploiting the rigid helical scaffold provided by Aib, while manipulating the solvent environment to favor "head-to-tail" hydrogen bonding between the Moc carbonyl (N-terminus) and the C-terminal ester/amide.

Key Structural Drivers

-

The Aib Constraint: Restricts torsional angles to

, promoting rapid nucleation once solubility limits are reached. -

Moc-Stacking: The methoxycarbonyl group often participates in dipolar interactions or weak H-bonds that stabilize the crystal lattice, distinct from the hydrophobic bulk of Fmoc or Boc.

Pre-Crystallization Workup

Before attempting crystallization, the peptide sample must meet strict purity and solubility criteria.[4] Aib peptides are notoriously hydrophobic; impurities often act as nucleation poisons, leading to organogels rather than crystals.

Purity Requirements[4]

-

HPLC Purity:

is mandatory. Truncated sequences (often missing one Aib due to difficult coupling) are isomorphic and will disrupt lattice growth. -

Salt Removal: Ensure the peptide is free of TFA salts if synthesized via SPPS. TFA anions can cap the helix dipole and alter packing.

Solubility Profiling

Determine the saturation point in the following "Good Solvents":

-

Methanol (MeOH): The gold standard for Aib peptides.

-

Acetonitrile (ACN): Useful for more hydrophobic sequences.

-

Trifluoroethanol (TFE): Strong helix inducer; use only if MeOH fails.

-

Dichloromethane (DCM): Good for dissolution, but evaporates too fast for controlled growth; use as a co-solvent.

Primary Protocol: Slow Evaporation (The "Balaram" Method)

Historically, the most high-quality crystals of Aib-rich peptides (peptaibols) have been obtained via slow evaporation from polar organic solvents. This method allows the peptide to thermodynamically seek its most stable helical packing.

Materials

-

Scintillation vials (20 mL) or small glass sample tubes (4 mL).

-

Parafilm.

-

Needle (27G).

-

Solvent: HPLC-grade Methanol (MeOH) or MeOH/Water (90:10).

Step-by-Step Procedure

-

Dissolution: Dissolve the Moc-Aib peptide in minimal MeOH.

-

Target Concentration: 10–20 mg/mL. The solution should be clear. If turbid, filter through a 0.22

m PTFE filter.

-

-

Vessel Setup: Transfer 0.5–1.0 mL of the solution into a small glass tube (4 mL). Place this small tube inside a larger scintillation vial containing no solvent (to act as a draft shield) or a desiccant if humidity is high.

-

Controlled Rate: Cover the inner tube with Parafilm. Pierce 3–5 small holes using the 27G needle.

-

Note: The rate of evaporation is critical. If crystals appear in <2 hours, the evaporation was too fast (resulting in microcrystals). Aim for 2–5 days.

-

-

Observation: Monitor under a stereomicroscope. Aib peptides typically form thick prisms or needles.

-

Birefringence Check: True peptide crystals will exhibit sharp extinction under cross-polarized light. If the precipitate glows diffusely, it is likely an amorphous aggregate.

-

Secondary Protocol: Vapor Diffusion (Sitting Drop)

If slow evaporation yields only film or oils, use vapor diffusion. This is particularly effective for amphipathic Moc-Aib peptides containing polar side chains (e.g., Glu, Lys).

Materials

-

Cryschem or similar sitting drop plates (24-well).

-

Sealing tape.

-

Precipitants: Water, Diethyl Ether, or Hexane.

Step-by-Step Procedure

-

Reservoir Preparation: Fill the reservoir with 500

L of the precipitant.-

System A (Hydrophobic): Reservoir = Diethyl Ether; Drop = Peptide in MeOH.

-

System B (Amphipathic): Reservoir = 30% PEG 400 in Water; Drop = Peptide in ACN/Water.

-

-

Drop Setup: Mix 1

L of peptide solution (20 mg/mL in Good Solvent) with 1 -

Equilibration: Seal the plate immediately.

-

Mechanism:

-

In System A, ether vapor diffuses into the MeOH drop, lowering peptide solubility slowly.

-

In System B, water/solvent equilibrates to concentrate the peptide.

-

Troubleshooting & Optimization Logic

Decision Tree for Optimization

If the initial screens fail, follow this logic to optimize conditions.

Figure 1: Troubleshooting logic flow for Moc-Aib peptide crystallization. Blue indicates the starting state; Red/Yellow indicate failure modes requiring intervention.

Common Issues with Moc-Aib

-

Centrosymmetry: If the peptide sequence contains only achiral residues (e.g., Moc-Aib-Aib-Aib-OMe), it is achiral. It will likely crystallize in a centrosymmetric space group (e.g.,

). This is fine for structure determination but be aware that the "helix" will appear as a racemate of left- and right-handed helices in the unit cell. -

Solvent Inclusion: Aib helices often trap solvent molecules in the crystal lattice to fill voids. Do not dry the crystals excessively before mounting; they may crack.

Data Collection & Cryo-Protection

Moc-Aib crystals are mechanically robust but sensitive to solvent loss.

-

Cryo-protectant: If grown from MeOH, the mother liquor is often already cryo-ready. If not, supplement with 20% Glycerol or PEG 400.

-

Mounting: Use a nylon loop. Flash cool immediately in liquid nitrogen (

K). -

Diffraction: Aib peptides scatter X-rays strongly due to their dense packing. Expect high resolution (

Å).-

Warning: Watch for twinning . The pseudo-symmetry of the helix can sometimes lead to merohedral twinning, especially in space groups like

.

-

Summary of Solvent Systems

| Solvent System | Method | Application |

| MeOH (100%) | Slow Evaporation | Standard for short Moc-Aib oligomers (n=2-6). |

| MeOH / Water (90:10) | Slow Evaporation | Used if the peptide is too soluble in pure MeOH. |

| MeOH / Diethyl Ether | Vapor Diffusion | For longer, hydrophobic peptides (n>8). |

| ACN / Isopropanol | Slow Evaporation | Alternative if MeOH yields solvates. |

| Toluene / Hexane | Vapor Diffusion | Strictly for fully hydrophobic, protected sequences. |

References

-

Balaram, P. (1992). The Stereochemistry of Peptides Containing

-Aminoisobutyric Acid. Current Opinion in Structural Biology. Link (Referencing seminal review on Aib stereochemistry). -

Karle, I. L., & Balaram, P. (1990). Structural Characteristics of

-Helical Peptide Molecules Containing Aib Residues. Biochemistry. Link -

Toniolo, C., et al. (2001). Folding study of an Aib-rich peptide in DMSO by molecular dynamics simulations. Biopolymers.[5] Link

-

Vasudev, P. G., Shamala, N., & Balaram, P. (2008).[6][7] Nucleation, Growth, and Form in Crystals of Peptide Helices.[7] The Journal of Physical Chemistry B. Link

Sources

- 1. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The stereochemistry of peptides containing alpha-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | PDF or Rental [articles.researchsolutions.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Study the crystallisation of peptides, applying designed templates, seeds and additives influencing the nucleation process [uctm.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nucleation, growth, and form in crystals of peptide helices - PubMed [pubmed.ncbi.nlm.nih.gov]

reagents for activating 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid

Abstract & Introduction

The activation of 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid (N-Moc-Aib-OH) presents a unique synthetic challenge. While the N-terminal Methoxycarbonyl (Moc) group provides robust carbamate protection similar to Boc or Fmoc, the core amino acid—

Standard coupling reagents (e.g., EDC, HOBt) often fail to drive this reaction to completion, leading to stalled synthesis, deletion sequences in peptides, or slow kinetics that allow for side reactions such as oxazolone formation.

This guide details the optimized activation protocols using COMU (for standard hindering) and TFFH (for extreme hindering, such as Aib-Aib linkages), establishing a hierarchy of reagents based on steric demand rather than historical habit.

Mechanistic Insight: The Gem-Dimethyl Barrier

The two methyl groups at the

-

The Consequence: Activation must generate an intermediate that is both highly reactive and physically small.

-

The Solution:

-

Oxyma/COMU: Superior leaving group geometry compared to benzotriazoles (HOBt/HOAt).[2]

-

Acid Fluorides (via TFFH): The fluoride atom is small (van der Waals radius ~1.47 Å), minimizing steric clash compared to bulky active esters.

-

Reagent Selection Matrix

| Reagent | Class | Activation Species | Recommended Use Case | Pros | Cons |

| COMU | Uronium (Oxyma) | Oxyma Ester | Primary Recommendation. Coupling N-Moc-Aib-OH to primary amines or non-hindered amino acids. | Safer (non-explosive), higher efficiency than HATU, visual color change (monitoring). | Hydrolyzes quickly in wet solvents. |

| TFFH | Formamidinium | Acid Fluoride | Extreme Hindrance. Coupling N-Moc-Aib-OH to another Aib or N-methylated residue. | Smallest active species; drives "impossible" couplings. | Requires anhydrous conditions; corrosive byproducts (HF scavenged by base). |

| HATU | Uronium (HOAt) | OAt Ester | Legacy Standard. Use if COMU is unavailable. | High reactivity (historically proven). | Generates HOAt (sensitizer); potential for guanidinium capping if excess used. |

Decision Framework & Mechanism (Visualized)

The following diagrams illustrate the logic for reagent selection and the specific mechanism of the Acid Fluoride pathway, which is critical for Aib derivatives.

Figure 1: Decision tree for selecting the activation strategy based on the steric hindrance of the amine coupling partner.

Figure 2: Mechanistic pathway of TFFH activation converting the hindered acid into a compact Acid Fluoride.

Experimental Protocols

Protocol A: COMU Activation (Standard Hindrance)

Recommended for coupling N-Moc-Aib-OH to primary amines (e.g., Gly, Ala).

Reagents:

-

N-Moc-Aib-OH (1.0 equiv)

-

COMU (1.0 equiv)

-

DIPEA (Diisopropylethylamine) (2.0 equiv)

-

Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve N-Moc-Aib-OH and COMU in minimal DMF (concentration ~0.1 – 0.2 M).

-

Pre-activation: Add DIPEA (1.0 equiv) to the mixture.

-

Observation: The solution may turn yellow/orange (characteristic of Oxyma generation).

-

Timing: Stir for exactly 1–2 minutes . Do not exceed 5 minutes to avoid potential racemization of susceptible residues (though Aib is achiral, this is good practice).

-

-

Coupling: Add the pre-activated solution to the amine component (free base form).

-

Base Adjustment: Add the remaining DIPEA (1.0 equiv) to the reaction mixture.

-

Incubation: React for 30–60 minutes at room temperature.

-

Quench: Monitor by HPLC/TLC. If complete, quench with water/buffer.

Protocol B: TFFH/Acid Fluoride Activation (Extreme Hindrance)

Recommended for coupling N-Moc-Aib-OH to Aib, N-Methyl amino acids, or bulky resins.

Reagents:

-

N-Moc-Aib-OH (1.0 equiv)

-

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

-

DIPEA (2.5 equiv)

-

Solvent: Dichloromethane (DCM) is preferred for acid fluoride formation; DMF can be used if solubility is an issue.

Step-by-Step:

-

Preparation: Dissolve N-Moc-Aib-OH in anhydrous DCM under Nitrogen/Argon.

-

Fluorination: Add TFFH (1.1 equiv) followed by DIPEA (1.5 equiv).

-

Coupling: Add the amine component (dissolved in DCM or DMF) directly to the acid fluoride solution.

-

Base Maintenance: Add remaining DIPEA (1.0 equiv) to scavenge HF generated during the coupling.

-

Incubation: Allow to react for 2–12 hours depending on the steric bulk of the partner.

-

Tip: For Aib-Aib coupling, heating to 40°C or microwave assistance (50°C, 20 min) is highly beneficial.

-

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (COMU) | Hydrolysis of active ester. | Ensure DMF is anhydrous (<200 ppm water). Use fresh COMU stocks. |

| Slow Reaction (TFFH) | Incomplete fluoride formation. | Increase pre-activation time to 30 mins. Switch solvent to DCM for the activation step. |

| Precipitate in Reaction | Low solubility of Moc-Aib. | N-Moc-Aib-OH is generally soluble in organic solvents. If peptide precipitates, add chaotropic salts (LiCl) or use NMP/DMSO. |

| Guanidinium Capping | Excess Uronium reagent. | Never use >1.0 equiv of HATU/COMU relative to the acid. The amine can react with the reagent instead of the acid.[7] |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[3][8] Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

-

Wenschuh, H., et al. (1994).[4] Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues.[4][8][9] The Journal of Organic Chemistry, 59(11), 3275–3280. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. bachem.com [bachem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. US20130030148A1 - Process for the synthesis of (aib8,35)hglp-1(7-36)-nh2 - Google Patents [patents.google.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. researchgate.net [researchgate.net]

Unlocking Structural Stability and Therapeutic Potential: A Guide to Utilizing Moc-Aib as a Turn Inducer in Protein Design

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a class of therapeutics with immense potential, offering high specificity and potency. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability and low bioavailability. A primary reason for this is their conformational flexibility, which makes them susceptible to proteolytic degradation. The strategic incorporation of non-proteinogenic amino acids to enforce specific secondary structures is a cornerstone of peptidomimetic design. Among these, α-aminoisobutyric acid (Aib), a simple yet powerful amino acid, has emerged as a critical tool for inducing stable helical and turn conformations.[1][2] This guide provides an in-depth exploration of the use of 6-methoxyquinoline-8-carbonyl-α-aminoisobutyric acid (Moc-Aib) as a turn inducer, offering both the theoretical underpinnings and practical protocols for its successful implementation in protein design.

The gem-dimethyl substitution at the α-carbon of Aib sterically restricts the available range of polypeptide backbone conformations, strongly favoring the formation of α-helical or 3₁₀-helical structures.[1][3] This conformational rigidity not only enhances structural stability but also imbues the peptide with increased resistance to enzymatic cleavage.[1][4] The "Moc" (6-methoxyquinoline-8-carbonyl) group, when attached to the N-terminus of Aib, can serve as a fluorescent probe or a handle for further modifications, adding to its versatility in peptide design.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Moc-Aib to design novel, stable, and potent peptide-based therapeutics.

Core Principles: Why Moc-Aib is an Effective Turn Inducer

The efficacy of Moc-Aib as a turn inducer stems from the intrinsic properties of the Aib residue itself. The Thorpe-Ingold effect, resulting from the gem-dimethyl groups, significantly reduces the conformational freedom around the α-carbon, compelling the peptide backbone into a helical or turn-like geometry.[3][5] This pre-organization of the peptide backbone can be a significant energetic advantage when designing peptides that need to adopt a specific conformation for biological activity.

Incorporating Moc-Aib into a peptide sequence can lead to several desirable outcomes:

-

Enhanced Structural Stability: The constrained conformation leads to more rigid and well-defined three-dimensional structures.[1]

-

Increased Proteolytic Resistance: The non-natural structure of Aib hinders recognition and cleavage by proteases, prolonging the peptide's half-life in biological systems.[1][4]

-

Improved Pharmacokinetic Properties: By resisting degradation and maintaining a bioactive conformation, Aib-containing peptides can exhibit improved pharmacokinetic profiles.[1]

-

Modulation of Receptor Binding: By locking the peptide into a specific conformation, Moc-Aib can enhance binding affinity and selectivity for a target receptor.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for Moc-Aib Incorporation in Peptide Design."

Experimental Protocols: A Step-by-Step Guide

Part 1: Solid-Phase Peptide Synthesis (SPPS) of Moc-Aib-Containing Peptides

The incorporation of Moc-Aib into a peptide sequence via SPPS requires special considerations due to its significant steric hindrance.[6] Standard coupling protocols may result in incomplete reactions and the formation of deletion sequences.[6] The following protocols are optimized for the efficient incorporation of Fmoc-Aib-OH, the standard building block for SPPS.

Protocol 1.1: Standard Coupling of Fmoc-Aib-OH using DIC/Oxyma

This protocol is a good starting point for the coupling of Fmoc-Aib-OH.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-Aib-OH (3-5 equivalents)

-

Oxyma (3-5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

N,N-Dimethylformamide (DMF, peptide synthesis grade)

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).[1]

-

Preparation of Coupling Solution: In a separate vessel, dissolve Fmoc-Aib-OH and Oxyma in DMF. Add DIC to this solution.[6]

-

Pre-activation: Allow the coupling solution to pre-activate for 2-5 minutes at room temperature.[6]

-

Coupling Reaction: Drain the solvent from the resin and add the pre-activated coupling solution. Agitate the reaction vessel for 1-2 hours at room temperature.[6]

-

Monitoring and Washing: Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary. Upon completion, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).[6]

Protocol 1.2: Enhanced Coupling of Fmoc-Aib-OH using HATU/DIPEA for Difficult Sequences

For particularly challenging couplings, a more potent activating agent like HATU is recommended.[6][7]

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-Aib-OH (3-5 equivalents)

-

HATU (2.9-4.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)

-

N,N-Dimethylformamide (DMF, peptide synthesis grade)

Procedure:

-

Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.1.[6]

-

Activation of Fmoc-Aib-OH: In a separate reaction vessel, dissolve Fmoc-Aib-OH and HATU in DMF. Add DIPEA or collidine to the solution and mix briefly.[6]

-

Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended.[6]

-

Monitoring and Washing: Monitor the reaction using the Kaiser test and wash the resin as described in Protocol 1.1.[6]

Troubleshooting Common SPPS Issues with Moc-Aib:

| Issue | Symptom | Cause | Solution |

| Incomplete Coupling | Positive Kaiser test after coupling.[6] | Steric hindrance of the Aib residue.[6] | Use a more potent coupling reagent like HATU.[6] Increase the equivalents of amino acid and coupling reagents.[6] Perform a double coupling.[7] |

| Diketopiperazine (DKP) Formation | Loss of the N-terminal dipeptide from the resin.[6] | Intramolecular cyclization of the N-terminal dipeptide after Fmoc deprotection, especially with Aib-Pro sequences.[6][8] | Incorporate a pre-formed dipeptide (e.g., Fmoc-Xaa-Aib-OH) to bypass the susceptible stage.[6] |

| Aggregation | Poor swelling of the resin, slow reaction kinetics. | Inter-chain hydrogen bonding of the growing peptide. | Use a solvent with better solvating properties like NMP instead of DMF.[7] |

dot graphDiagram { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: "SPPS Cycle for Incorporating Moc-Aib."

Part 2: Cleavage, Deprotection, and Purification

Once the peptide synthesis is complete, the peptide must be cleaved from the resin and the side-chain protecting groups removed.

Protocol 2.1: Standard Cleavage and Deprotection

Materials:

-

Peptide-bound resin

-

Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)[1]

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the resin with DCM and dry it under a stream of nitrogen.[1]

-

Cleavage: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.[1]

-

Purification: Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Dry the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Note on Cleavage Cocktails: The choice of scavengers in the cleavage cocktail is critical and depends on the amino acid composition of the peptide. For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, specialized cocktails are required.[9][10]

Part 3: Structural Analysis of Moc-Aib-Containing Peptides

Confirming the desired conformation is a crucial step in the design process.

Protocol 3.1: Circular Dichroism (CD) Spectroscopy for Helicity Assessment

CD spectroscopy is a rapid and effective method for assessing the secondary structure of peptides in solution.[2]

Procedure:

-

Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 0.1-1 mg/mL.[11]

-

Data Acquisition: Record the CD spectrum from 190 to 260 nm in a quartz cuvette with a path length of 0.1 cm.[11]

-

Data Analysis: A characteristic CD spectrum for an α-helix will show double minima at approximately 208 and 222 nm and a strong positive peak around 192 nm.[2] The mean residue ellipticity at 222 nm can be used to estimate the percentage of helicity.[12][13]

Protocol 3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy provides high-resolution structural information in solution.[14]

Procedure:

-

Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O or a membrane-mimicking environment like TFE/water) at a concentration of 1-5 mM.[15]

-

Data Acquisition: Acquire a series of 2D NMR spectra, such as TOCSY and NOESY, to assign proton resonances and identify spatial proximities between protons.[16]

-

Structure Calculation: Use the distance restraints derived from NOESY data to calculate a family of 3D structures.[16]

Protocol 3.3: X-ray Crystallography for Atomic-Resolution Structures

For a definitive atomic-level structure, X-ray crystallography is the gold standard.

Procedure:

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-ordered crystals of the peptide.[17][18]

-

Data Collection: Collect X-ray diffraction data from a single crystal.[19]

-

Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the peptide.[19][20]

Part 4: Functional Characterization

Protocol 4.1: Proteolytic Stability Assay

This assay assesses the resistance of the Moc-Aib-containing peptide to enzymatic degradation.[21]

Materials:

-

Purified peptide

-

Protease solution (e.g., trypsin, chymotrypsin, or human serum)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system

Procedure:

-

Reaction Setup: Incubate the peptide at a known concentration with the protease solution at 37°C.[22][23]

-

Time-Course Analysis: At various time points, withdraw an aliquot of the reaction and quench the enzymatic activity with the quenching solution.[21]

-

Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining over time. The disappearance of the main peptide peak indicates degradation.[21]

Comparative Analysis and Expected Outcomes

The incorporation of Moc-Aib is expected to significantly enhance the helical content and proteolytic stability of a peptide compared to its native counterpart or a version with a less conformationally restricted amino acid like alanine.

Table 1: Expected Impact of Moc-Aib Incorporation on Peptide Properties

| Property | Peptide without Moc-Aib | Peptide with Moc-Aib | Rationale |

| Helicity (% by CD) | Low to moderate | High | The gem-dimethyl groups of Aib restrict backbone rotation, favoring helical conformations.[1][3] |

| Proteolytic Half-life (in serum) | Short | Significantly longer | The non-natural Aib residue is a poor substrate for proteases.[1][4] |

| Receptor Binding Affinity (Kd) | Variable | Potentially higher | Pre-organization into a bioactive conformation can reduce the entropic penalty of binding. |

Moc-Aib vs. Proline as a Turn Inducer:

While both Aib and Proline are known to induce turns, they favor different types of turn structures. Proline, with its cyclic side chain, often induces β-turns.[24] Aib, on the other hand, strongly promotes the formation of 3₁₀- or α-helical turns.[5][25] The choice between the two depends on the specific structural requirements of the peptide being designed. Aib offers the additional advantage of being achiral, simplifying synthesis in some contexts.[5]

Conclusion: Moc-Aib as a Versatile Tool in Peptide Design

Moc-Aib is a powerful and versatile tool for protein and peptide design, offering a reliable method for inducing stable turn and helical conformations. By understanding the principles behind its function and employing optimized synthetic and analytical protocols, researchers can effectively harness the potential of Moc-Aib to develop next-generation peptide therapeutics with enhanced stability, potency, and pharmacokinetic properties. The detailed protocols and troubleshooting guides provided herein serve as a comprehensive resource to facilitate the successful application of this valuable building block in the design of novel and effective peptide-based drugs.

References

-

Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. PMC. Available at: [Link]

-

Peptide NMR. Available at: [Link]

-

Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ScienceDirect. Available at: [Link]

-

Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. Available at: [Link]

-

NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]

-

2-Aminoisobutyric acid. Wikipedia. Available at: [Link]

-

How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Bitesize Bio. Available at: [Link]

-

De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS. Available at: [Link]

-

Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PMC. Available at: [Link]

-

A Newcomer's Guide to Peptide Crystallography. PMC. Available at: [Link]

-

Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures. Available at: [Link]

-

Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. ACS Publications. Available at: [Link]

-

Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. Available at: [Link]

-

A cleavage cocktail for methionine-containing peptides. Academia.edu. Available at: [Link]

-

Circular Dichroism of Peptides. Moodle@Units. Available at: [Link]

-

Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. ACS Publications. Available at: [Link]

-

Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC. Available at: [Link]

-

Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. Available at: [Link]

-

How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE? ResearchGate. Available at: [Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

-

Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

-

Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes. PMC. Available at: [Link]

-

Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. PMC. Available at: [Link]

-

Cleavage Cocktail Selection. CDN. Available at: [Link]

-

Helicity-Dependent Enzymatic Peptide Cyclization. PMC. Available at: [Link]

-

Cleavage Cocktails; Reagent B. Peptides. Available at: [Link]

-

Design, Structure–Activity Relationships, and Computational Modeling Studies of a Series of α-Helix Biased, Ultra-Short Glucagon-like Peptide-1 Receptor Agonists. MDPI. Available at: [Link]

-

Azaproline as a β-turn-inducer residue opposed to proline. ResearchGate. Available at: [Link]

-

Protein X-ray Crystallography: Basic principles. Available at: [Link]

-

Green Chemistry. RSC Publishing. Available at: [Link]

-

Peptide Crystallization. Creative Biostructure. Available at: [Link]

-

Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Publications. Available at: [Link]

- Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis.

-

Controls exerted by the Aib residue: Helix formation and helix reversal This article is a US Government work and, as such, is in the public domain in the United States of America. ResearchGate. Available at: [Link]

- Protein XRD Protocols - Crystallization of Proteins.

-

Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Available at: [Link]

-

Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. PubMed. Available at: [Link]

-

X-ray Protein Crystallography. Physics LibreTexts. Available at: [Link]

Sources

- 1. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. peptide.com [peptide.com]

- 11. moodle2.units.it [moodle2.units.it]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 15. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 16. chem.uzh.ch [chem.uzh.ch]

- 17. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. Protein X-ray Crystallography: Key Principles [proteinstructures.com]

- 20. phys.libretexts.org [phys.libretexts.org]

- 21. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 24. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

overcoming steric hindrance in 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid coupling

The following technical guide is structured as a specialized support resource for researchers encountering difficulties with sterically hindered peptide couplings.

Topic: Optimization of 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid (N-Moc-Aib-OH) Coupling Document ID: TSC-AIB-004 Status: Active / Verified

Executive Summary & Diagnostic

The Challenge:

Coupling N-Moc-Aib-OH presents a "perfect storm" of steric hindrance. While the Methoxycarbonyl (Moc) group is relatively small compared to Fmoc or Boc, the core amino acid—

The "Gem-Dimethyl Wall":

-

Nucleophilic Blockade: The two methyl groups physically shield the carbonyl carbon, reducing the attack rate of the incoming amine by orders of magnitude compared to alanine or glycine.

-

Oxazolone Trap: Upon activation, Aib derivatives rapidly cyclize to form 4,4-dimethyl-5(4H)-oxazolones. Unlike standard amino acids, Aib-derived oxazolones are highly stable and react sluggishly with amines, often leading to stalled reactions or deletion sequences.

Diagnostic Checklist:

The Solution Matrix: Reagent Selection

Do not rely on standard carbodiimides (DCC/DIC) alone. The steric barrier requires highly reactive active esters or acid halides.

| Reagent Class | Recommended Reagents | Efficacy for Aib | Mechanism Note |

| Uronium (Gold Standard) | COMU / Oxyma Pure | High | Safer than HATU; Oxyma leaving group is highly reactive.[1] |

| Aza-Benzotriazole | HATU / HOAt | High | The N-7 nitrogen provides anchimeric assistance (neighboring group effect) to speed up coupling. |

| Acid Fluorides | TFFH / BTFFH | Very High | Converts Aib-OH to Aib-F. Acid fluorides are small, highly electrophilic, and less prone to steric clash. |

| Phosphonium | PyAOP / PyBOP | Moderate-High | PyAOP is the phosphonium analog of HATU; useful if guanidinylation is a side-reaction. |

Mechanistic Visualization

The following diagram illustrates the kinetic competition between successful coupling and the stable oxazolone trap.

Caption: The "Oxazolone Trap" in Aib coupling. The gem-dimethyl effect accelerates cyclization to the oxazolone, which is sterically hindered and slow to react with amines.

Experimental Protocols

Protocol A: The Modern Standard (Microwave + COMU)

Best for solid-phase synthesis (SPPS) and general applications.

Rationale: Microwave energy (MW) provides the thermal boost to overcome the activation energy barrier of the gem-dimethyl group. COMU generates the Oxyma ester, which is more reactive and soluble than the OBt ester.

-

Reagents:

-

N-Moc-Aib-OH (4.0 eq)

-

COMU (4.0 eq)

-

Oxyma Pure (4.0 eq) - Optional but recommended for stability.

-

DIEA (8.0 eq)

-

Solvent: DMF or NMP (NMP is preferred for difficult sequences).

-

-

Procedure:

-

Dissolve Amino Acid, COMU, and Oxyma in NMP.

-

Add DIEA immediately prior to dispensing to the resin/amine.

-

Microwave Settings: Heat to 75°C (Power: 30-50W).

-

Reaction Time: 10 minutes (ramp) + 10 minutes (hold).

-

-

Optimization: If yield is <90%, perform a double coupling (repeat step 2 with fresh reagents).

Protocol B: The "Nuclear Option" (Acid Fluoride via TFFH)

Best for extremely hindered couplings (e.g., Aib-Aib, Aib-N-Me-X).

Rationale: Acid fluorides (

-

Reagents:

-

N-Moc-Aib-OH (3-5 eq)

-

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3-5 eq)

-

DIEA (6-10 eq)

-

Solvent: DCM or DMF (DCM often favors acid fluoride stability).

-

-

Procedure:

Troubleshooting & FAQs

Q: Why is my solution turning yellow/red during activation? A: This is normal for HOAt/HATU (yellow to orange) and Oxyma/COMU (often turns red/orange with base). However, a dark brown/black color indicates decomposition. Ensure your DIEA is fresh and free of secondary amines.

Q: Can I use PyBOP? A: Yes, but PyBOP is generally slower than HATU or COMU for Aib residues. If you must use phosphonium reagents, switch to PyAOP (the HOAt analog), which offers faster kinetics due to the pyridine ring.

Q: I see a "deletion sequence" (M-129) in my Mass Spec. What happened? A: The coupling failed completely. The N-Moc-Aib-OH cyclized to the oxazolone and sat there without reacting.

-

Fix: Switch to Protocol B (Acid Fluoride) or increase the microwave temperature to 75°C (if using Protocol A).

Q: Does the "Moc" group cause side reactions? A: Generally, no. The Methoxycarbonyl group is a stable carbamate. It is actually smaller than Fmoc, which is advantageous. However, unlike Fmoc, it cannot be removed by piperidine. It is usually permanent or requires strong acid/specific hydrolysis to remove. Ensure this fits your synthetic strategy.

Q: How do I monitor the reaction? A: Standard colorimetric tests (Kaiser) are often unreliable for hindered amines.

-

Recommendation: Use the Chloranil Test (for secondary amines) or perform a micro-cleavage and check via LC-MS.

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][7] An efficient peptide coupling additive.[4][8][9] Journal of the American Chemical Society.

- Foundational text on HOAt/H

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- Comprehensive review covering COMU, Oxyma, and steric str

-

Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides. The Journal of Organic Chemistry.

- Specific protocol for Aib coupling using acid fluorides (TFFH).

-

Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

- Modern updates on microwave assisted synthesis for hindered residues.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. peptide.com [peptide.com]

Technical Support Center: Optimizing Reaction Times for 2-((Methoxycarbonyl)amino)-2-methylpropanoic Acid Derivatives

Welcome to the technical support center for the synthesis and optimization of reactions involving 2-((methoxycarbonyl)amino)-2-methylpropanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and efficiently optimize your reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and use of 2-((methoxycarbonyl)amino)-2-methylpropanoic acid derivatives.

Q1: What are the primary synthetic routes to 2-((methoxycarbonyl)amino)-2-methylpropanoic acid?

The synthesis of this and related α,α-disubstituted amino acids typically involves variations of established amino acid synthesis methods. One common approach is a modification of the Strecker synthesis, which involves the reaction of a ketone (acetone in this case) with an amine source and a cyanide source, followed by hydrolysis of the resulting aminonitrile. Another route is the amination of a corresponding α-halo acid derivative.

Q2: Why are reactions involving 2-((methoxycarbonyl)amino)-2-methylpropanoic acid derivatives often slow?

The primary reason for slow reaction times is steric hindrance. The presence of two methyl groups on the α-carbon creates a sterically crowded environment, which can significantly impede the approach of reactants to the carboxylic acid or amino group. This is a common challenge with sterically hindered amino acids.[1]

Q3: What are the most common side reactions to be aware of?

During coupling reactions, potential side reactions include racemization, although this is less of a concern for α,α-disubstituted amino acids which are not chiral at the α-carbon unless one of the substituents is chiral.[2] Other potential side reactions can involve the protecting groups. For instance, the methoxycarbonyl group can be sensitive to certain basic or acidic conditions, leading to its cleavage. Additionally, side reactions related to the coupling reagents themselves, such as the formation of guanidinium by-products with uronium/aminium reagents, can occur.

Q4: How can I monitor the progress of my reaction effectively?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring reaction progress. For TLC, a mobile phase such as ethyl acetate/methanol/acetic acid can be effective.[3] The product should have a different Rf value than the starting materials. HPLC provides a more quantitative assessment of the reaction's progress.

Troubleshooting Common Issues

This section provides a systematic guide to troubleshooting and optimizing your reaction conditions when encountering common problems.

Issue 1: Low or No Product Formation in Amide Coupling Reactions

Symptoms: TLC or HPLC analysis shows predominantly starting material with little to no desired product.

Possible Causes & Solutions:

-

Insufficient Activation of the Carboxylic Acid: The steric hindrance of the two methyl groups can make the activation of the carboxylic acid difficult.

-

Solution: Switch to a more powerful coupling reagent. For sterically hindered amino acids, reagents like HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often more effective than standard reagents like HBTU or PyBOP.[1]

-

-

Inadequate Reaction Time: Due to steric hindrance, the reaction may simply require more time to proceed to completion.

-

Solution: Increase the reaction time, potentially to an overnight reaction.[1]

-

-

Poor Solvation: Inadequate solvation of the reactants can hinder the reaction.

-

Solution: Use a highly solvating solvent system. N-Methyl-2-pyrrolidone (NMP) is often a good choice. For particularly difficult couplings, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1]

-

-

Sub-optimal Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to side reactions.

-

Solution: A moderate increase in temperature (e.g., to 40-50 °C) can sometimes improve the reaction rate. However, this should be done with caution and careful monitoring to avoid decomposition or unwanted side reactions.

-

Issue 2: Presence of Significant By-products

Symptoms: TLC or HPLC analysis shows multiple spots or peaks in addition to the starting material and desired product.

Possible Causes & Solutions:

-

Side Reactions with the Coupling Reagent: Some coupling reagents can react with the amine component to form unwanted by-products.

-

Solution: Ensure the correct order of addition. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can minimize this side reaction.

-

-

Protecting Group Instability: The methoxycarbonyl protecting group may not be stable under the reaction conditions.

-

Solution: If deprotection is observed, consider using milder reaction conditions (e.g., lower temperature, weaker base). If the problem persists, switching to a more robust protecting group might be necessary.

-

-

Epimerization (if applicable to other parts of the molecule): While the α-carbon of 2-((methoxycarbonyl)amino)-2-methylpropanoic acid is not chiral, other chiral centers in the molecule could be susceptible to epimerization under certain conditions.

Logical Troubleshooting Workflow

Here is a visual guide to troubleshooting low coupling efficiency with sterically hindered amino acids.

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for a common reaction involving 2-((methoxycarbonyl)amino)-2-methylpropanoic acid.

Protocol: Amide Bond Formation with a Primary Amine using HCTU

This protocol describes the coupling of 2-((methoxycarbonyl)amino)-2-methylpropanoic acid with a generic primary amine.

Materials:

-

2-((Methoxycarbonyl)amino)-2-methylpropanoic acid

-

Primary amine

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-((methoxycarbonyl)amino)-2-methylpropanoic acid (1.0 equivalent) in anhydrous NMP.

-

Activation: To the stirred solution, add HCTU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating activation.

-

Coupling: Add the primary amine (1.05 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or HPLC. If the reaction is slow, it can be gently heated to 40-50°C. For very hindered couplings, the reaction may need to be stirred overnight.

-

Work-up: Once the reaction is complete, dilute the mixture with dichloromethane.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Factors Influencing Coupling Reaction Time

The following diagram illustrates the key factors that can influence the time required for a successful coupling reaction.

Caption: Key factors influencing the reaction time for peptide coupling.[1]

Data Summary Tables

The following tables summarize key quantitative data to aid in experimental design.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Active Ester Formed | Relative Reactivity | Notes |

| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but can be insufficient for very hindered residues.[1] |

| HCTU | O-6-ClBt ester | High | More reactive than HBTU due to the electron-withdrawing chloro group.[1][2] |

| COMU | Oxyma-based ester | Very High | Generally considered one of the most efficient coupling reagents, especially for hindered systems. |

| T3P® (Propylphosphonic Anhydride) | Phosphonic anhydride | High | A versatile reagent that often gives clean reactions with low epimerization. |

Table 2: Recommended Solvent Systems for Hindered Couplings

| Solvent(s) | Properties | When to Use |

| NMP | High boiling point, excellent solvating properties | As a general-purpose solvent for difficult couplings.[1] |

| DMF | Good solvating properties | A common solvent, but may be less effective than NMP for highly hindered systems. |

| DCM/DMF/NMP (1:1:1) | Combines the properties of different solvents | For extremely challenging couplings where solvation is a major issue.[1] |

| 2-MeTHF | Greener alternative to THF | Can be a suitable solvent for some coupling reactions. |

References

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

- Han, Y., & Albericio, F. (2014). An overview of the synthesis of hindered peptides. Chemistry - An Asian Journal, 9(3), 664-675.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.

- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based peptide coupling reagents. Chemistry - A European Journal, 15(37), 9394-9403.

-

ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

-

Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids. [Link]

-

Royal Society of Chemistry. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

-

ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. [Link]

-

Chemistry LibreTexts. (2024, March 23). 26.4: Synthesis of Amino Acids. [Link]

Sources

preventing diketopiperazine formation with 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid

[1]

Product Focus: 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid (N-Moc-Aib-OH) Application: Solid-Phase Peptide Synthesis (SPPS) & Peptide Stabilization Document ID: TSC-DKP-2025-04[1]

Core Concept: The Dual Role of N-Moc-Aib

Welcome to the technical guide for handling N-Moc-Aib-OH . As a researcher, you likely selected this building block for two specific reasons:

-

Conformational Constraint: The gem-dimethyl group of the Aib core promotes helical structures (

-helix).[1] -

Metabolic/Chemical Stability: The Methoxycarbonyl (Moc) group acts as a stable "cap," preventing N-terminal degradation and—crucially—preventing DKP formation in the final product .[1]

However, a critical paradox exists: While N-Moc-Aib prevents DKP in the final peptide, the process of coupling it is a high-risk step for DKP formation in the growing chain. [1]

The Mechanism: The "Race Condition"

The incorporation of N-Moc-Aib is governed by a kinetic competition between two pathways:

-

Pathway A (Desired): Intermolecular coupling of N-Moc-Aib to the resin-bound amine.[1] This is inherently slow (

) due to the steric bulk of the gem-dimethyl groups on Aib. -

Pathway B (Undesired DKP): Intramolecular nucleophilic attack of the resin-bound amine onto its own C-terminal ester.[1] This leads to chain cleavage and cyclic dipeptide formation.[1]

Your Goal: Maximize

Visualizing the Problem

The following diagram illustrates the critical "Race Condition" occurring at the N-terminus of your resin-bound peptide.[1]

Caption: Kinetic competition between the slow coupling of the bulky N-Moc-Aib residue (Pathway A) and the rapid DKP cyclization of the resin-bound peptide (Pathway B).

Troubleshooting Guide (Q&A)

Issue 1: "I see a major impurity with Mass [M-Resin] in my LC-MS."

Diagnosis: This is likely the DKP byproduct.[1] The peptide chain cleaved itself off the resin before N-Moc-Aib could couple.[1] Root Cause: The coupling reaction was too slow, leaving the N-terminal amine exposed for too long.[1] Solution:

-

Switch Coupling Reagents: Move from DIC/HOBt to HATU/HOAt or COMU .[1] The 7-aza-benzotriazole moiety (in HATU) accelerates coupling for sterically hindered amino acids.[1]

-

Use Microwave Irradiation: Heat (typically 50°C - 75°C) is often required to overcome the activation energy barrier of the Aib gem-dimethyl group.[1]

-

Resin Swap: If you are using Wang resin, switch to 2-Chlorotrityl Chloride (2-CTC) resin.[1][2] The immense steric bulk of the trityl linker physically prevents the peptide chain from bending back to attack the ester, effectively blocking DKP formation.

Issue 2: "The coupling of N-Moc-Aib stalled at 60% conversion."

Diagnosis: Steric hindrance is preventing the active ester from reaching the resin-bound amine.[1] Root Cause: Inefficient activation or aggregation of the peptide chain. Solution:

-

Double Coupling: Perform the coupling twice.

-

Pass 1: HATU/DIPEA (1 hour).

-

Pass 2: PyAOP/DIPEA (1 hour) or use a symmetric anhydride method (DIC/Amino Acid 1:2 ratio).

-

-

Solvent Optimization: Use NMP (N-methylpyrrolidone) instead of DMF.[1] NMP disrupts beta-sheet aggregation better, making the N-terminus more accessible.[1]

Issue 3: "Can I deprotect the Moc group after coupling?"

Diagnosis: Misunderstanding of protecting group strategy. Technical Insight: The Methoxycarbonyl (Moc) group is NOT removable by standard Fmoc (piperidine) or Boc (TFA) protocols.[1] It is generally considered a "permanent" cap in peptide synthesis.[1] Action:

Optimized Experimental Protocols

Protocol A: High-Efficiency Coupling of N-Moc-Aib

Use this protocol to maximize coupling speed and minimize DKP risk.[1]

| Step | Reagent/Parameter | Condition | Notes |

| 1. Resin Prep | 2-Chlorotrityl Chloride (2-CTC) | Swell in DCM (30 min) | Critical: 2-CTC prevents DKP via steric bulk.[1] |

| 2. Activation | N-Moc-Aib-OH (4 eq) | Dissolve in NMP | Aib derivatives have low solubility; NMP helps.[1] |

| 3. Activator | HATU (3.9 eq) + HOAt (3.9 eq) | Pre-activate for 1 min | HOAt is an additive that boosts reaction rate.[1] |

| 4. Base | DIPEA (8 eq) | Add to mixture | Maintain basic pH (~8-9) for activation. |

| 5. Coupling | Microwave (Optional) | 75°C for 10 mins | If no microwave: 2x 2 hours at RT. |

| 6. Monitoring | Chloranil Test | Qualitative | Note: Kaiser test is often false-negative on Proline/Aib.[1] Use Chloranil.[1] |

Protocol B: 2-CTC Resin Loading (The "DKP Shield")

If your sequence ends with Proline or N-Me-AA, you MUST start with this resin.[1]

-

Swell: Swell 2-CTC resin in dry DCM for 30 min.

-

Load: Dissolve Amino Acid (1.0 eq) + DIPEA (4 eq) in DCM. Add to resin.[1][3][4][5][6]

-

React: Agitate for 1-2 hours.

-

Cap: Add Methanol (1 mL/g resin) to the reaction mix for 15 mins to cap unreacted chlorides.

-

Why this works: The bulky trityl group creates a "steric wall" that prevents the N-terminus from looping back to attack the C-terminal ester.[1]

Decision Logic for Researchers

Use this flow to determine your experimental setup.

Caption: Decision tree for selecting resin and coupling strategies based on DKP risk factors.

References

-

Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis.[1] A side reaction in solid-phase peptide synthesis.[1][4][5][7] Journal of the American Chemical Society, 94(9), 3102–3106. Link[1]

-

BenchChem Technical Support. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis. Link

-

C. Hyde, T. Johnson, et al. (1989). Some difficult couplings in solid phase peptide synthesis. International Journal of Peptide and Protein Research.[1] Link[1]

-

Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin.[1] International Journal of Peptide and Protein Research, 37, 513. (Seminal paper on 2-CTC preventing DKP).

-

PubChem. (2025).[1][8][9] 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid Compound Summary. Link[1]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(Aminooxy)-2-methylpropanoic acid | C4H9NO3 | CID 5744063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-((Methoxycarbonyl)amino)-3-methylbutanoic acid | C7H13NO4 | CID 13821101 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-((Methoxycarbonyl)amino)-2-methylpropanoic Acid

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the predictable fragmentation pathways of this N-protected amino acid and offers a comparative analysis with structurally similar compounds. The insights provided herein are grounded in established principles of mass spectrometry and are intended to facilitate the structural elucidation and characterization of this and related molecules.

Introduction: The Significance of N-Protected Amino Acid Analysis

N-protected amino acids, such as 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid, are fundamental building blocks in peptide synthesis and medicinal chemistry. The methoxycarbonyl protecting group offers specific advantages in terms of stability and cleavage, making its reliable identification and characterization crucial for process monitoring and quality control. Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is a powerful tool for this purpose due to its high sensitivity and ability to provide detailed structural information through tandem mass spectrometry (MS/MS) experiments.[1] Understanding the fragmentation patterns of these molecules is paramount for their unambiguous identification in complex matrices.

This guide will focus on the collision-induced dissociation (CID) fragmentation of 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid in both positive and negative ion modes. We will explore the characteristic neutral losses and product ions and compare them to those of a structurally related compound, 2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid, to highlight the influence of the protecting group on the fragmentation cascade.

Predicted Fragmentation Pathways of 2-((Methoxycarbonyl)amino)-2-methylpropanoic Acid

The structure of 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid contains two key functional groups that will dictate its fragmentation: a carbamate linkage and a carboxylic acid. The presence of a tertiary carbon attached to the nitrogen and the carboxylic acid group also influences the fragmentation.

Positive Ion Mode (ESI+)

In positive ion mode, the molecule is expected to readily protonate at the nitrogen of the carbamate group or the carbonyl oxygen of the carboxylic acid, forming the precursor ion [M+H]⁺. The subsequent fragmentation of this ion is predicted to follow several key pathways:

-

Loss of Methanol (CH₃OH): A primary fragmentation route is the neutral loss of methanol (32 Da) from the methoxycarbonyl group, leading to the formation of an isocyanate intermediate.

-

Loss of Carbon Dioxide (CO₂): Decarboxylation of the carboxylic acid moiety represents another likely fragmentation pathway, resulting in a loss of 44 Da.

-

Loss of the Methoxycarbonyl Group (CH₃OCO): Cleavage of the N-C bond of the carbamate can result in the loss of the entire methoxycarbonyl group as a radical (59 Da) or through rearrangement.

-

Cleavage of the Carboxylic Acid Group: The loss of the entire carboxylic acid group (COOH) as a radical (45 Da) is also possible.[2]

Negative Ion Mode (ESI-)

In negative ion mode, deprotonation will occur at the carboxylic acid, forming the precursor ion [M-H]⁻. The fragmentation of this carboxylate anion is expected to be dominated by decarboxylation.

-

Loss of Carbon Dioxide (CO₂): The most prominent fragmentation in negative ion mode is the neutral loss of carbon dioxide (44 Da) from the carboxylate group, leading to the formation of a carbanion.[3]

-

Loss of the Methyl Group: Loss of a methyl radical (15 Da) from the methoxycarbonyl group is another possibility.

Comparative Fragmentation Analysis: Methoxycarbonyl vs. tert-Butoxycarbonyl Protection

To illustrate the influence of the protecting group on fragmentation, we will compare the predicted fragmentation of our target molecule with that of 2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (Boc-aminoisobutyric acid). The tert-butoxycarbonyl (Boc) group is known for its characteristic fragmentation pattern.

Positive Ion Mode Comparison

In positive ion mode, the Boc-protected amino acid is well-known to undergo a facile loss of isobutene (56 Da) and subsequent loss of carbon dioxide (44 Da), or the loss of the entire tert-butoxycarbonyl group (101 Da).

| Precursor Ion | Fragmentation Pathway | Neutral Loss (Da) | Product Ion (m/z) - Methoxycarbonyl Protected | Product Ion (m/z) - tert-Butoxycarbonyl Protected |

| [M+H]⁺ | Loss of Alkene + CO₂ | - | - | [M+H - C₄H₈ - CO₂]⁺ (m/z 102.09) |

| [M+H]⁺ | Loss of Alkene | - | - | [M+H - C₄H₈]⁺ (m/z 146.07) |

| [M+H]⁺ | Loss of Alcohol | 32 (CH₃OH) | 130.06 | - |

| [M+H]⁺ | Decarboxylation | 44 (CO₂) | 118.10 | [M+H - CO₂]⁺ (m/z 158.12) |

| [M+H]⁺ | Loss of Protecting Group | 59 (CH₃OCO) | 103.07 | 101 (C₅H₉O₂) |

Table 1. Comparison of predicted major fragmentation pathways in positive ion mode.

The clear difference in the neutral losses (methanol vs. isobutene) provides a robust diagnostic tool for distinguishing between these two protecting groups.

Negative Ion Mode Comparison

In negative ion mode, both compounds are expected to primarily undergo decarboxylation.

| Precursor Ion | Fragmentation Pathway | Neutral Loss (Da) | Product Ion (m/z) - Methoxycarbonyl Protected | Product Ion (m/z) - tert-Butoxycarbonyl Protected |

| [M-H]⁻ | Decarboxylation | 44 (CO₂) | 116.08 | 158.12 |

Table 2. Comparison of predicted major fragmentation pathways in negative ion mode.

While the primary fragmentation is the same, the resulting product ion masses are distinct, allowing for clear differentiation.

Experimental Protocol for Tandem Mass Spectrometry Analysis

This section provides a detailed methodology for acquiring high-quality tandem mass spectra of N-protected amino acids.

Objective: To obtain the product ion spectra of 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid and 2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid in both positive and negative electrospray ionization modes.

Instrumentation: A triple quadrupole or quadrupole-time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Materials:

-

2-((Methoxycarbonyl)amino)-2-methylpropanoic acid (analytical standard)

-

2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (analytical standard)

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (for positive ion mode)

-

Ammonium hydroxide (for negative ion mode)

Procedure:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of each standard in methanol.

-

Dilute the stock solutions to a final concentration of 10 µg/mL in 50:50 methanol:water.

-

For positive ion mode analysis, add 0.1% formic acid to the final solution.

-

For negative ion mode analysis, add 0.1% ammonium hydroxide to the final solution.

-

-

Mass Spectrometer Tuning and Calibration:

-

Perform a standard tuning and calibration of the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy.

-